molecular formula C10H22O3 B14607632 Acetic acid--octan-1-ol (1/1) CAS No. 59461-57-3

Acetic acid--octan-1-ol (1/1)

Cat. No.: B14607632
CAS No.: 59461-57-3
M. Wt: 190.28 g/mol
InChI Key: DNKHEORCFQHULZ-UHFFFAOYSA-N
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Description

Acetic acid–octan-1-ol (1/1) is an ester formed from the reaction between acetic acid and octan-1-ol. Esters are organic compounds known for their pleasant, often fruity odors, and are commonly used in perfumes and flavorings. This particular ester is known for its unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid–octan-1-ol (1/1) can be synthesized through a process known as esterification. This involves the reaction of acetic acid with octan-1-ol in the presence of an acid catalyst, typically concentrated sulfuric acid. The reaction is as follows:

CH3COOH+CH3(CH2)7OHCH3COO(CH2)7CH3+H2O\text{CH}_3\text{COOH} + \text{CH}_3(\text{CH}_2)_7\text{OH} \rightarrow \text{CH}_3\text{COO}(\text{CH}_2)_7\text{CH}_3 + \text{H}_2\text{O} CH3​COOH+CH3​(CH2​)7​OH→CH3​COO(CH2​)7​CH3​+H2​O

This reaction is typically carried out by heating the reactants in a warm water bath (60-65°C) for about 10 minutes .

Industrial Production Methods

Industrially, octan-1-ol is produced by the oligomerization of ethylene using triethylaluminium followed by oxidation of the alkylaluminium products. . The esterification process is then applied to produce acetic acid–octan-1-ol (1/1).

Chemical Reactions Analysis

Types of Reactions

Acetic acid–octan-1-ol (1/1) primarily undergoes hydrolysis and transesterification reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into acetic acid and octan-1-ol.

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and acid or base catalysts.

Major Products

    Hydrolysis: Acetic acid and octan-1-ol.

    Transesterification: A different ester and the original alcohol.

Scientific Research Applications

Acetic acid–octan-1-ol (1/1) has various applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid–octan-1-ol (1/1) involves its interaction with lipid membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems where the ester can facilitate the transport of drugs across cell membranes .

Comparison with Similar Compounds

Similar Compounds

    Octyl acetate: Formed from the reaction of octan-1-ol with acetic acid, similar to acetic acid–octan-1-ol (1/1).

    Butyl acetate: Formed from the reaction of butanol with acetic acid.

    Ethyl acetate: Formed from the reaction of ethanol with acetic acid.

Uniqueness

Acetic acid–octan-1-ol (1/1) is unique due to its specific chain length, which imparts distinct physical and chemical properties compared to shorter or longer chain esters. Its specific structure allows for unique interactions with lipid membranes, making it particularly useful in biological and medical applications .

Properties

CAS No.

59461-57-3

Molecular Formula

C10H22O3

Molecular Weight

190.28 g/mol

IUPAC Name

acetic acid;octan-1-ol

InChI

InChI=1S/C8H18O.C2H4O2/c1-2-3-4-5-6-7-8-9;1-2(3)4/h9H,2-8H2,1H3;1H3,(H,3,4)

InChI Key

DNKHEORCFQHULZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCO.CC(=O)O

Origin of Product

United States

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